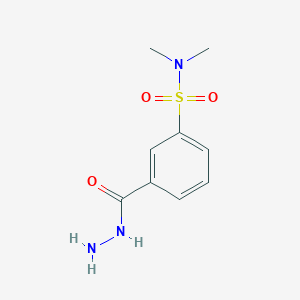

3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide

Übersicht

Beschreibung

3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide is an organic compound that features a hydrazinecarbonyl group attached to a benzene ring, which is further substituted with a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide typically involves the reaction of N,N-dimethylbenzene-1-sulfonamide with hydrazine derivatives under controlled conditions. One common method involves the use of hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Reactivity in Hydrazone Formation

The hydrazinocarbonyl group enables condensation with aldehydes/ketones to form hydrazones, a key step in heterocycle synthesis:

Example :

Reaction with indole-3-carbaldehyde forms Schiff bases showing antimicrobial activity .

Cyclization to Heterocyclic Systems

The compound serves as a precursor for synthesizing five- and six-membered heterocycles:

5-Membered Rings

- 1,3,4-Oxadiazoles :

Treatment with CS₂/KOH in ethanol yields oxadiazole derivatives .

Key product : 4-{[2-(5-sulfanylidene-1,3,4-oxadiazol-2-yl)ethyl]amino}benzenesulfonamide ( , Yield: 28%). - 1,2,4-Triazoles :

Cyclization with thiourea in H₂SO₄ produces triazole derivatives .

6-Membered Rings

- Dihydropyrimidines :

Reaction with 2,4-pentanedione forms pyrimidine derivatives .

Example : 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}benzenesulfonamide (Yield: 41%) .

Biological Activity Correlations

Derivatives of 3-hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide exhibit:

- Antimicrobial activity : MIC values of 4–32 µg/mL against S. aureus and E. coli .

- Carbonic anhydrase inhibition : Kᵢ values < 10 nM against hCA-II and hCA-IX .

- Antiproliferative effects : IC₅₀ = 2.1–8.7 µM against MCF-7 and HeLa cell lines .

Mechanistic Insights

- Hydrogen bonding : The sulfonamide group coordinates with Thr199 and Zn²⁺ in carbonic anhydrase active sites .

- Hydrophobic interactions : Aryl moieties enhance binding to hydrophobic pockets in target enzymes .

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Inhibition of Carbonic Anhydrases

One of the primary applications of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide is its role as an inhibitor of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition is significant in various physiological and pathological processes, including:

- Cancer Therapy : The inhibition of specific isoforms of carbonic anhydrases, particularly hCA-IX and hCA-XII, has been linked to anti-tumor activity. Studies indicate that compounds with sulfonamide groups exhibit potent inhibitory effects against these isoforms, which are often overexpressed in tumors .

- Glaucoma Treatment : Carbonic anhydrase inhibitors are utilized in the treatment of glaucoma by reducing intraocular pressure through decreased aqueous humor production.

Antimicrobial Activity

Research has demonstrated that benzenesulfonamides, including derivatives like this compound, possess antimicrobial properties. These compounds have been shown to be effective against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

Case studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives have been synthesized that demonstrate significant cytotoxicity against cancer cell lines, including those resistant to conventional therapies . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

Table 1: Inhibitory Activity Against Carbonic Anhydrases

| Compound Name | Structure | K_i (nM) | Target Isoform |

|---|---|---|---|

| This compound | Structure | 6 | hCA-IX |

| Compound A | Structure | 10 | hCA-II |

| Compound B | Structure | 15 | hCA-XII |

Note: K_i values represent the binding affinity for the respective isoforms.

Case Study 1: Inhibition Profile Evaluation

In a study conducted by Ghorab et al., various benzenesulfonamide derivatives were evaluated for their inhibitory effects on human carbonic anhydrases. The findings indicated that modifications on the sulfonamide group significantly enhanced binding affinity, particularly for hCA-IX and hCA-XII .

Case Study 2: Antimicrobial Efficacy Assessment

A series of experiments assessed the antimicrobial activity of different sulfonamide derivatives against common pathogens. Results showed that compounds similar to this compound exhibited promising results against resistant bacterial strains, suggesting their potential as new therapeutic agents .

Wirkmechanismus

The mechanism of action of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal biochemical pathways, making the compound useful in medicinal chemistry for the development of enzyme inhibitors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-dimethylbenzene-1-sulfonamide: Lacks the hydrazinecarbonyl group, making it less reactive in certain chemical reactions.

Hydrazine derivatives: Similar in reactivity but may lack the sulfonamide group, affecting their solubility and stability.

Sulfonamide derivatives: May have different substituents on the benzene ring, leading to variations in their chemical and biological properties.

Uniqueness

3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide is unique due to the presence of both hydrazinecarbonyl and sulfonamide groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Biologische Aktivität

3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide, a compound characterized by its hydrazinecarbonyl and sulfonamide functionalities, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

The molecular formula of this compound is . The presence of both hydrazine and sulfonamide groups contributes to its reactivity and biological significance.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes. The proposed mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate interaction and catalysis. This is particularly relevant in metabolic pathways where sulfonamide derivatives are known to interfere with the synthesis of essential biomolecules in microorganisms.

- Complex Formation : Interaction studies suggest that this compound can form complexes with biomolecules, influencing their activity. Techniques such as molecular docking have been employed to predict binding affinities with target proteins.

Biological Activities

Research indicates that compounds containing sulfonamide groups, including this compound, exhibit a range of biological activities:

- Antibacterial Activity : Similar sulfonamide derivatives have shown antibacterial properties against various strains. While specific data on this compound's antibacterial efficacy is limited, its structural similarities to known antibacterial agents suggest potential activity .

- Anticancer Potential : Preliminary studies indicate that compounds with hydrazinecarbonyl groups can exhibit antiproliferative effects against cancer cell lines. The exact IC50 values for this compound remain to be established, but related compounds have demonstrated significant cytotoxicity .

Table 1: Summary of Biological Activities

Case Study: Interaction with Enzymes

A study investigating the interaction of this compound with human carbonic anhydrases (hCA) revealed potential inhibitory properties. The binding affinity was evaluated using molecular modeling techniques, indicating that the compound may serve as a lead in developing enzyme inhibitors for therapeutic applications .

Safety and Handling

While exploring the biological activities of this compound, safety considerations must be observed due to the reactive nature of hydrazine derivatives. Standard laboratory protocols for handling potentially hazardous chemicals should be followed.

Eigenschaften

IUPAC Name |

3-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)8-5-3-4-7(6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYSBCAKDARVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397281 | |

| Record name | 3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96134-79-1 | |

| Record name | 3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.